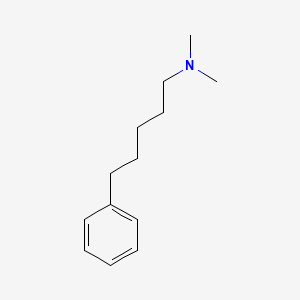

N,N-Dimethyl-5-phenylpentan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

62101-01-3 |

|---|---|

Molecular Formula |

C13H21N |

Molecular Weight |

191.31 g/mol |

IUPAC Name |

N,N-dimethyl-5-phenylpentan-1-amine |

InChI |

InChI=1S/C13H21N/c1-14(2)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |

InChI Key |

ZVOAXSXONVJDLU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Comprehensive Spectroscopic and Analytical Characterization of N,n Dimethyl 5 Phenylpentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of N,N-Dimethyl-5-phenylpentan-1-amine. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number and types of protons and their neighboring atoms. Analysis of a 400 MHz spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different proton environments within the molecule.

The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, around δ 7.29–7.16 ppm. The benzylic protons on the carbon adjacent to the phenyl ring are observed as a triplet at approximately δ 2.62 ppm, with coupling to the adjacent methylene (B1212753) protons. The aliphatic chain protons present as a series of multiplets in the δ 1.69–1.36 ppm range. The two methyl groups attached to the nitrogen atom give rise to a characteristic singlet signal further upfield.

A detailed breakdown of the proton NMR data is presented in the table below.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.29 – 7.25 | m | 2H | Ar-H |

| 7.18 – 7.16 | m | 3H | Ar-H |

| 2.62 | t, J = 7.6 Hz | 2H | Ph-CH₂- |

| 2.22 | s | 6H | -N(CH₃)₂ |

| 1.69 – 1.56 | m | 4H | Ph-CH₂-CH₂- and -CH₂-N |

| 1.44 – 1.36 | m | 2H | -CH₂-CH₂-CH₂- |

Data is based on predicted values and analysis of similar structures. The multiplicity is denoted as s (singlet), t (triplet), and m (multiplet). J represents the coupling constant in Hertz.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbon atoms of the phenyl ring are expected in the aromatic region of the spectrum, typically between δ 125 and 143 ppm. The benzylic carbon is found around δ 36 ppm, while the carbons of the aliphatic chain appear in the range of δ 26-32 ppm. The two equivalent methyl carbons attached to the nitrogen atom are observed at approximately δ 45 ppm.

The following table summarizes the expected chemical shifts for the carbon atoms in the structure.

| Chemical Shift (δ) (ppm) | Assignment |

| 142.3 | Quaternary Ar-C |

| 128.4 | Ar-CH |

| 128.2 | Ar-CH |

| 125.6 | Ar-CH |

| 59.5 | -CH₂-N |

| 45.4 | -N(CH₃)₂ |

| 35.9 | Ph-CH₂- |

| 31.5 | Ph-CH₂-CH₂- |

| 26.8 | -CH₂-CH₂-CH₂- |

Data is based on predicted values and analysis of similar structures.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC)

To further confirm the structural assignments from one-dimensional NMR, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A COSY spectrum would show correlations between protons that are coupled to each other, confirming the connectivity of the aliphatic chain protons and their coupling to the benzylic protons. For instance, the triplet at δ 2.62 ppm would show a cross-peak with the multiplet at δ 1.69–1.56 ppm.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal to its corresponding carbon signal, for example, confirming that the singlet at δ 2.22 ppm in the ¹H NMR spectrum corresponds to the carbon signal at δ 45.4 ppm in the ¹³C NMR spectrum, thus assigning them to the N-methyl groups.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for assessing the purity of this compound and identifying any potential byproducts from its synthesis. The gas chromatogram would ideally show a single major peak corresponding to the target compound, with the retention time being a characteristic property under specific chromatographic conditions. The mass spectrometer then provides the mass spectrum for this peak, confirming its identity. Any minor peaks in the chromatogram can be analyzed by their mass spectra to identify impurities or residual starting materials.

Molecular Ion Peak and Characteristic Fragmentation Pattern Analysis

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. A key fragmentation pathway for tertiary amines is the α-cleavage, which involves the loss of an alkyl radical to form a stable iminium cation. For this compound, the most prominent fragment is expected to be from the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation with a mass-to-charge ratio (m/z) of 58. This fragment, [CH₂=N(CH₃)₂]⁺, is often the base peak in the mass spectrum of such compounds.

Another characteristic fragmentation would be the loss of a benzyl (B1604629) radical (C₇H₇, m/z 91) due to cleavage of the bond between the pentyl chain and the phenyl group, although this is generally less favored than α-cleavage in aliphatic amines.

The expected fragmentation pattern is summarized in the table below.

| m/z | Ion |

| 191 | [M]⁺ |

| 176 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ |

| 58 | [CH₂N(CH₃)₂]⁺ |

Data is based on typical fragmentation patterns for similar compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure by probing the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its functional groups.

Expected Characteristic FT-IR Peaks for this compound:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C-N (Tertiary Amine) | 1250 - 1020 | Stretching |

| C-C (Aromatic) | 1600 - 1450 | Ring Stretching |

| C-H (Aromatic) | 900 - 675 | Out-of-plane Bending |

Note: This table represents generalized expected values. Actual experimental values would need to be determined from a measured spectrum.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Molecular vibrations that result in a change in polarizability are Raman active. For this compound, the FT-Raman spectrum would provide additional structural information, particularly for non-polar bonds.

Expected Characteristic FT-Raman Peaks for this compound:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C-C (Aromatic Ring) | ~1600 | Ring Breathing |

| Phenyl Ring Substitution | Dependent on pattern | Ring Modes |

Note: This table represents generalized expected values. Actual experimental values would need to be determined from a measured spectrum.

Fundamental Mode Assignment and Comparative Analysis

A complete analysis would involve the assignment of all observed vibrational bands in both the IR and Raman spectra to their corresponding fundamental modes of vibration. This is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies. A comparative analysis of the IR and Raman spectra helps to confirm assignments, as some modes may be strong in one technique and weak or absent in the other.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, single-crystal X-ray diffraction would provide a wealth of structural information.

Data Obtained from X-ray Crystallography would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom in the unit cell.

Bond Lengths and Angles: Accurate measurements of all interatomic distances and angles.

Torsion Angles: Describing the conformation of the molecule.

Intermolecular Interactions: Identification of hydrogen bonds, van der Waals forces, and other interactions that stabilize the crystal packing.

Without experimental data, a representative data table cannot be generated.

Chromatographic Methods for Purity Assessment and Method Development

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity Confirmation

HPLC is a widely used technique for the analysis of non-volatile or thermally labile compounds. A validated HPLC method would be crucial for determining the purity of a sample of this compound.

Typical HPLC Method Parameters:

| Parameter | Description |

| Column | A stationary phase, often a C18 (octadecylsilyl) silica (B1680970) gel, would likely be suitable for this non-polar compound. |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The composition could be isocratic (constant) or a gradient (varied over time). |

| Flow Rate | The rate at which the mobile phase is pumped through the column, typically in the range of 0.5 - 2.0 mL/min. |

| Detection | UV detection would be appropriate due to the presence of the phenyl group. The detection wavelength would be set to the absorbance maximum of the analyte. |

| Injection Volume | The volume of the sample solution introduced into the HPLC system. |

| Column Temperature | Maintained at a constant temperature to ensure reproducible retention times. |

The result of an HPLC analysis is a chromatogram, which plots the detector response against retention time. A pure sample would ideally show a single major peak. The percentage purity can be calculated from the area of the main peak relative to the total area of all peaks.

Application in Analytical Method Development and Validation for Related Compounds

The robust and reproducible synthesis of this compound, coupled with its comprehensive characterization, establishes its role as a critical reference standard in the development and validation of analytical methods for its related compounds and potential impurities. The principles of analytical method validation, as outlined by regulatory bodies, ensure that a method is suitable for its intended purpose, providing reliable, accurate, and precise data. pharmaguideline.comchromatographyonline.comresearchgate.netresearchgate.net This is particularly crucial in the pharmaceutical industry to guarantee the quality, safety, and efficacy of drug substances and products. pharmaguideline.comresearchgate.net

The development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), is a cornerstone of this process. Such a method must be capable of separating the primary compound from its potential degradation products and process-related impurities. chromatographyonline.comturkjps.org this compound serves as the benchmark against which these related substances are identified and quantified.

Detailed Research Findings

While specific, in-depth research articles detailing the analytical method validation for impurities of this compound are not extensively available in the public domain, the general principles of such validation are well-established and would be applied. The process involves several key parameters:

Specificity: The analytical method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants. researchgate.net This is often demonstrated through forced degradation studies, where the compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The resulting chromatograms should show clear separation between the parent compound and any new peaks that appear.

Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range is determined. chromatographyonline.comresearchgate.net For impurity analysis, this range typically spans from the limit of quantitation (LOQ) to 120% or 150% of the specification limit for the impurity. chromatographyonline.comresearchgate.net A linear relationship is typically demonstrated by a correlation coefficient (R²) of ≥ 0.999.

Accuracy: The closeness of the test results obtained by the method to the true value is a measure of its accuracy. researchgate.netresearchgate.net This is often determined by spiking the sample matrix with known quantities of the impurity standard (in this case, synthetically prepared potential impurities of this compound) at different concentration levels. The recovery of the spiked impurity is then calculated. In cases where impurity standards are not available, a comparison to a second, independent analytical procedure can be used. chromforum.org

Precision: The precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is typically assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. pharmaguideline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.comresearchgate.net For impurity methods, the LOQ is a critical parameter.

Data Tables for a Hypothetical HPLC Method Validation

The following tables illustrate the type of data that would be generated during the validation of an HPLC method for the analysis of related compounds of this compound.

Table 1: System Suitability Parameters

This table ensures the chromatographic system is performing adequately before sample analysis.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (for this compound) | ≤ 2.0 | 1.2 |

| Theoretical Plates (for this compound) | ≥ 2000 | 5500 |

| Resolution (between this compound and closest impurity) | ≥ 2.0 | 3.5 |

| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.4% |

Table 2: Linearity Data for a Potential Impurity (e.g., a desmethyl analog)

This table demonstrates the linear response of the detector to different concentrations of an impurity.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.1 (LOQ) | 1250 |

| 0.5 | 6300 |

| 1.0 | 12450 |

| 2.0 | 25100 |

| 5.0 | 62800 |

| Correlation Coefficient (R²) | ≥ 0.999 |

Table 3: Accuracy (Recovery) Data for a Potential Impurity

This table shows how well the method can quantify a known amount of impurity added to a sample.

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| LOQ | 0.1 | 0.098 | 98.0% |

| 100% | 1.0 | 1.02 | 102.0% |

| 150% | 1.5 | 1.48 | 98.7% |

| Average Recovery | 99.6% |

Table 4: Precision Data (Repeatability) for a Potential Impurity

This table demonstrates the consistency of the method over a short period.

| Sample | Concentration Found (µg/mL) |

| 1 | 1.01 |

| 2 | 1.00 |

| 3 | 1.02 |

| 4 | 0.99 |

| 5 | 1.01 |

| 6 | 1.00 |

| Mean | 1.005 |

| Standard Deviation | 0.010 |

| % RSD | 1.0% |

The use of this compound as a well-characterized reference standard is indispensable for generating such validation data. It allows for the accurate preparation of standard solutions and for spiking experiments, which are fundamental to demonstrating the accuracy and precision of the analytical method for its related compounds. The development and validation of such robust analytical methods are critical for ensuring the quality and safety of any pharmaceutical product containing this or related chemical entities.

Theoretical and Computational Chemistry Investigations of N,n Dimethyl 5 Phenylpentan 1 Amine

Quantum Mechanical Studies for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These methods are crucial for predicting molecular properties and reactivity.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the optimized, or most stable, geometry of a molecule. This involves calculating the electronic structure to find the arrangement of atoms that corresponds to the lowest energy state. Parameters such as bond lengths, bond angles, and dihedral angles are determined through this process.

Despite extensive searches for DFT studies on N,N-Dimethyl-5-phenylpentan-1-amine, no specific calculations detailing its optimized geometry could be located. Therefore, a data table of its bond lengths, bond angles, and dihedral angles cannot be provided.

Semi-Empirical Methods (e.g., AM1, PM3) for Conformational Analysis

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less intensive approach to study molecular properties. These methods are particularly useful for performing conformational analysis, which involves exploring the different spatial arrangements of a molecule (conformers) and their relative energies. This analysis helps to identify the most stable conformers and understand the molecule's flexibility.

A search for studies employing AM1, PM3, or other semi-empirical methods for the conformational analysis of this compound did not yield any specific results. Consequently, there is no data available on the various conformers of this molecule or their relative stabilities.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate predictions of various electronic properties, such as dipole moment, polarizability, and electronic energies.

No published research utilizing ab initio methods to predict the electronic properties of this compound was found.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule governs its reactivity. Analyses such as HOMO-LUMO profiling and Natural Bond Orbital (NBO) analysis provide valuable insights into how a molecule is likely to behave in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Profiling

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. nih.gov

A specific HOMO-LUMO energy profile for this compound has not been reported in the available literature. Therefore, a data table of its HOMO energy, LUMO energy, and HOMO-LUMO gap cannot be generated.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study the interactions between orbitals within a molecule. nih.gov It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density, which can reveal important intramolecular stabilizing interactions, such as hyperconjugation. researchgate.net

No NBO analysis has been published for this compound. As a result, there is no data on the specific intramolecular interactions, donor-acceptor stabilization energies, or the nature of the hybrid orbitals for this compound.

Prediction of Energy Barriers for Reaction Pathways and Stability

A critical aspect of computational chemistry involves the prediction of energy barriers for various chemical reactions, which provides insight into the kinetic stability and reactivity of a molecule. For this compound, such a study would theoretically map out potential reaction pathways, such as degradation or metabolic pathways, and calculate the activation energies for each step.

This analysis would typically involve:

Conformational Analysis: Identifying the lowest energy conformers of the molecule as starting points for reaction modeling.

Transition State Searching: Locating the transition state structures for proposed reaction steps.

Energy Profile Calculation: Computing the relative energies of reactants, transition states, intermediates, and products to construct a reaction energy profile.

This information is crucial for understanding how the molecule might transform under different conditions and for predicting its stability. Unfortunately, no published studies were found that have performed these calculations for this compound.

Theoretical Vibrational Spectroscopy and Normal Coordinate Analysis

Theoretical vibrational spectroscopy, often performed using methods like Density Functional Theory (DFT), is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. This analysis helps in the interpretation of experimental spectra and provides a deeper understanding of the molecule's vibrational modes.

A typical computational study in this area would include:

Frequency Calculations: Computation of the harmonic vibrational frequencies.

Intensity Predictions: Calculation of IR and Raman intensities for each vibrational mode.

Normal Coordinate Analysis: Detailed assignment of each calculated frequency to specific molecular motions, such as stretching, bending, and torsional modes of the phenyl ring, the pentyl chain, and the dimethylamino group.

Such an analysis for this compound would yield a detailed table of predicted vibrational frequencies and their corresponding assignments. However, no such theoretical vibrational analysis has been reported in the scientific literature.

Computational Modeling of Reaction Sites and Mechanistic Pathways

Computational modeling can identify the most likely sites for chemical reactions on a molecule and elucidate the step-by-step mechanisms of these reactions. For this compound, this could involve studying its susceptibility to oxidation, nucleophilic or electrophilic attack, or other transformations.

Key aspects of such a computational investigation would be:

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of reactivity.

Reaction Mechanism Simulation: Modeling the entire reaction pathway for specific transformations to understand the sequence of bond-breaking and bond-forming events.

This would provide a predictive understanding of the chemical behavior of this compound. As with the other sections, there is currently no published research that provides this level of computational detail for this specific molecule.

Role As a Synthetic Intermediate and Reference Standard in Organic Chemistry Research

Utilization in the Synthesis of Complex Organic Molecules

The synthesis of heterocyclic compounds often involves the use of amine derivatives. For example, enamines and dimethylamino imines, which can be formed from tertiary amines, are versatile intermediates in the synthesis of heterocycles like pyrimidines and pyridines. The reactivity of the dimethylamino group as a leaving group in N,N-dimethyl enaminones facilitates further chemical transformations. Although no specific examples utilize N,N-Dimethyl-5-phenylpentan-1-amine, its potential to be converted into such reactive intermediates suggests its applicability in constructing complex molecular architectures.

Application as a Reference Standard for Analytical Method Validation

In analytical chemistry, particularly in the pharmaceutical industry, well-characterized chemical compounds are essential as reference standards for method development and validation. These standards are crucial for confirming the identity, purity, and concentration of analytes. Tertiary amines are a class of compounds that are frequently analyzed, and certified reference materials are necessary for accurate quantification.

A study on the simultaneous analytical method for amines corresponding to typical nitrosamines highlights the importance of having reliable standards for various amines to ensure the safety of pharmaceutical products. nih.gov While this compound is not specifically mentioned, the principles of analytical method validation would apply. For a method to be considered valid, parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and repeatability must be established using a reference standard. nih.gov

The following table outlines the typical parameters evaluated during analytical method validation:

| Validation Parameter | Description |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of analyte in the sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Repeatability | The precision under the same operating conditions over a short interval of time. |

Should this compound be identified as an impurity or a metabolite of a pharmaceutical compound, a certified reference standard would be required for its quantification in quality control laboratories.

Formation of Route-Specific Marker Compounds in Synthetic Investigations

During the synthesis of complex molecules, particularly in the pharmaceutical industry, impurities and by-products can form. These compounds, often referred to as route-specific markers, can provide valuable information about the synthetic pathway and the quality of the final product. The identification and control of such impurities are critical regulatory requirements.

Amines are known to be potential precursors to the formation of nitrosamine (B1359907) impurities in pharmaceutical products, which are a significant concern due to their carcinogenic potential. cphi-online.com The analysis of residual amines in active pharmaceutical ingredients (APIs) is therefore an important step in risk assessment. nih.gov If this compound were used as a reagent or were a known by-product in a synthetic process, it could serve as a marker for that specific route. Its detection in the final product would indicate the need for process optimization to minimize its presence.

The characterization of such marker compounds is essential. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the detection and quantification of these impurities. nih.gov

Emerging Research Directions and Future Perspectives for N,n Dimethyl 5 Phenylpentan 1 Amine

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of tertiary amines like N,N-Dimethyl-5-phenylpentan-1-amine is a cornerstone of organic chemistry. Current research is actively pursuing greener and more efficient routes to these valuable compounds. A known method for preparing the target compound involves the reduction of the corresponding amide, N,N-dimethyl-5-phenylpentanamide, using a combination of sodium hydride and zinc(II) chloride in a solvent mixture of tetrahydrofuran (B95107) and mineral oil, which yields the amine in 79% productivity. molaid.com

Future methodologies are likely to focus on catalytic and atom-economical processes. One promising avenue is the direct reductive amination of carbonyl compounds. rsc.org For instance, methods using triflic acid as a catalyst have shown broad applicability for synthesizing tertiary amines. rsc.org Another advanced approach involves "hydrogen borrowing" or "catalytic hydrogen transfer," where an alcohol is temporarily oxidized to an aldehyde in situ, which then reacts with an amine and is subsequently reduced. Ruthenium-based catalysts, such as those derived from [Ru(p-cymene)Cl₂]₂, have been successfully used to convert secondary amines into tertiary amines via this mechanism. organic-chemistry.org Photocatalysis also presents a novel frontier, with methods being developed for the construction of sterically hindered amines under mild, light-driven conditions. acs.org

These innovative strategies could be adapted for the large-scale and sustainable production of this compound, potentially starting from 5-phenylpentanal (B1348794) and dimethylamine (B145610), or 5-phenyl-1-pentanol and dimethylamine.

Table 1: Selected Synthetic Methodologies for Tertiary Amines

| Method | Precursors | Reagents/Catalyst | Key Features |

| Amide Reduction molaid.com | N,N-dimethyl-5-phenylpentanamide | Sodium Hydride, Zinc(II) Chloride | Specific reported synthesis for the target compound. |

| Direct Reductive Amination rsc.org | Aldehyde/Ketone, Secondary Amine | Triflic Acid, Silane Reducing Agent | Metal-free, broad substrate scope. |

| Hydrogen Borrowing Catalysis organic-chemistry.org | Alcohol, Secondary Amine | [Ru(p-cymene)Cl₂]₂ with Diphosphine Ligands | Atom-efficient, generates water as the only byproduct. |

| Photocatalytic C-H Aminoalkylation acs.org | Aliphatic C-H Substrate, N-unsubstituted Ketimine | Photocatalyst, Bromide ion HAT catalyst | Mild conditions, high atom-economy, synthesis of sterically hindered amines. |

Integration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic routes, understanding reaction kinetics, identifying transient intermediates, and determining endpoints are crucial. Advanced spectroscopic techniques, particularly in-line Nuclear Magnetic Resonance (NMR) spectroscopy, are becoming indispensable tools for real-time reaction monitoring. mpg.de

For the synthesis of this compound, for example, via the N-alkylation of N-methyl-5-phenylpentan-1-amine, ¹H NMR spectroscopy could be used to track the reaction progress. Studies have successfully used this technique to determine the rate constants for the formation of secondary and tertiary amines during N-alkylation reactions. nih.gov In a related example, the kinetics of the Menshutkin reaction—the alkylation of a tertiary amine (N,N-dimethyldecylamine) with an alkyl halide to form a quaternary ammonium (B1175870) salt—were successfully determined using an in-line ¹H NMR setup with a plug-flow reactor. magritek.com This method allows for the efficient determination of kinetic parameters like reaction rates and Arrhenius parameters. magritek.com

Furthermore, hyperpolarized NMR techniques offer a significant boost in sensitivity, enabling the detection of low-concentration species in real-time. nih.gov The Signal Amplification By Reversible Exchange (SABRE) technique has been used to dramatically enhance the ¹⁵N NMR signals of amines and their precursors, providing a powerful tool for mechanistic investigations of nitrogen-based chemical transformations. nih.gov Integrating such probes into the synthesis of this compound would provide unprecedented insight into the reaction mechanism, allowing for precise control and optimization.

Expansion of Computational Studies for Predictive Chemical Design

Computational chemistry provides powerful predictive tools to understand molecular structure, properties, and reactivity, thereby guiding experimental design. Density Functional Theory (DFT) is a particularly valuable method for studying molecules like this compound.

DFT-based Quantitative Structure-Activity Relationship (QSAR) studies have been performed on a range of phenylalkylamines to correlate their molecular descriptors (e.g., electronic and steric properties) with their biological activities. researchgate.net Such studies indicate that electron-related descriptors are major contributors to the activity of phenylalkylamines. researchgate.net Similar computational approaches could be applied to this compound to predict its physicochemical properties and guide the design of derivatives with specific desired characteristics.

Beyond QSAR, computational methods like molecular dynamics (MD) simulations are used to model the interaction of phenylalkylamine derivatives with biological targets. For example, homology modeling and MD simulations have been employed to investigate how phenylalkylamine calcium channel blockers bind to their receptor proteins. nih.govnih.gov These models can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and specificity. nih.govnih.gov Applying these computational tools to this compound could accelerate the discovery of new applications by predicting its behavior and interactions at a molecular level.

Table 2: Computational Approaches for Phenylalkylamine Research

| Technique | Application | Insights Gained |

| Density Functional Theory (DFT) researchgate.net | Calculation of molecular descriptors | Electronic properties, rotational barriers, vibrational spectra, reaction energetics. |

| Quantitative Structure-Activity Relationship (QSAR) researchgate.net | Correlating structure with biological activity | Identification of key structural features for desired activity. |

| Homology Modeling & Molecular Dynamics (MD) nih.gov | Simulating ligand-receptor interactions | Prediction of binding modes, interaction forces, and binding affinity. |

Exploration of Novel Chemical Transformations and Catalyst Development

The functionalization of this compound through novel chemical transformations opens up pathways to new derivatives and materials. A significant recent development is the selective C-H functionalization of amines.

Remarkably, this compound itself has been used as a substrate in an iron-catalyzed oxidation reaction. molaid.com This method achieves selective oxygen functionalization at the benzylic C(sp³)–H bond, which is remote from the amine group. The reaction, which uses reagents such as trifluoroacetic acid, pyridine, and an iron(III) chloride catalyst, converts the starting amine into δ-Dimethylaminovalerophenone with 56% productivity. This transformation is highly selective, as the protonation of the amine group deactivates the more traditionally reactive C-H bonds alpha to the nitrogen atom. molaid.com

Another area of exploration is the functionalization of the aromatic ring. Palladium(II)-catalyzed methods have been developed for the remote meta-C–H olefination of aromatic tertiary amines, a transformation that could be applied to the phenyl group of the target molecule. molaid.com The development of new catalysts is key to these advances. For instance, versatile cobalt catalysts derived from metal-organic frameworks (MOFs) have shown superb performance in the reductive amination of aldehydes and ketones to produce primary, secondary, and tertiary amines. researchgate.net The application of such novel catalytic systems and transformations to this compound will undoubtedly lead to a diverse array of new and valuable chemical entities.

Investigation of Derivatives for Fundamental Chemical Understanding

The synthesis and study of derivatives are crucial for establishing structure-activity relationships (SAR) and understanding fundamental chemical principles. By systematically modifying the structure of this compound, researchers can probe how changes in sterics and electronics affect its reactivity and properties.

The conversion of the amine to δ-Dimethylaminovalerophenone is a prime example of creating a derivative to study reactivity at a specific site. molaid.com In a broader context, series of phenylalkylamine derivatives are often synthesized to investigate their biological activity. For instance, various acyclic amide derivatives of related phenylalkylamines have been synthesized and evaluated for their bradycardic (heart rate-lowering) activity. nih.gov Similarly, other derivatives have been studied as calcium channel blockers, where modifications to the phenyl ring and the alkylamine chain have profound effects on their potency and selectivity. nih.govtaylorandfrancis.com

Future research could involve the synthesis of a library of derivatives of this compound. Modifications could include:

Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups to probe electronic effects on reactivity or biological interactions.

Alteration of the pentyl chain: Changing the length of the alkyl chain to study steric and conformational effects.

Modification of the N,N-dimethyl group: Replacing the methyl groups with other alkyl groups to fine-tune the steric environment and basicity of the nitrogen atom.

The systematic study of such derivatives would provide a deeper understanding of the fundamental chemistry of this compound class and guide the design of molecules with tailored functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.